molecular formula C11H9NS B1586778 Naphthalene-2-carbothioamide CAS No. 6967-89-1

Naphthalene-2-carbothioamide

Cat. No. B1586778
CAS RN: 6967-89-1
M. Wt: 187.26 g/mol
InChI Key: ZQGJZFKITDDUEH-UHFFFAOYSA-N
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Description

Naphthalene-2-carbothioamide is a compound that contains 22 atoms; 9 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, and 1 Sulfur atom . It also contains a total of 23 bonds, including 14 non-Hydrogen bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 2 six-membered rings, and 1 ten-membered ring .


Synthesis Analysis

Naphthalene-2-carbothioamide can be synthesized through various methods . For instance, it can be synthesized directly through Suzuki coupling reaction between 2,6-dibromonaphthalene and boric acid intermediate . Another method involves the use of hydrogen chloride and O,S-diethyl-dithiophosphoric acid in ethyl acetate at ambient temperature .


Molecular Structure Analysis

The naphthalene-2-carbothioamide molecule contains a total of 23 bond(s). There are 14 non-H bond(s), 12 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 11 aromatic bond(s), 2 six-membered ring(s), and 1 ten-membered ring(s) . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the naphthalene-2-carbothioamide molecule .


Physical And Chemical Properties Analysis

Naphthalene, a related compound, has a melting point of 80.2°C, a boiling point of 218°C, and a density of 1.145 g/cm³ . It is insoluble in water but soluble in organic solvents . It is an aromatic compound with delocalized electrons and undergoes electrophilic substitution reactions easily .

Scientific Research Applications

  • Sorption of Naphthalene onto Porous Carbonaceous Materials

    • Application Summary : This study investigates how pore sizes, metal ions, and oxygen-containing groups affect the sorption of naphthalene and 2-naphthol to porous carbonaceous materials (PCMs), such as activated carbons (ACs) and mesoporous carbon (CMK-3) .
    • Methods of Application : The researchers used H2-reduced oxidized PCMs as a control of low oxygen content to avoid changes in the pore structure properties compared with the oxidized PCMs .
    • Results : The study found that oxygen-containing groups considerably decreased the sorption of naphthalene and 2-naphthol to PCMs because of their weaker hydrophobic interaction and fewer sorption sites .
  • Cell Growth Inhibitory Effects of Polyphenols with Naphthalene Skeleton

    • Application Summary : This research aimed to identify pharmacophores exhibiting cell growth inhibitory effects against cisplatin-resistant A2780/Cis ovarian cancer cells .
    • Methods of Application : The researchers prepared 35 synthetic polyphenols bearing a naphthalene skeleton, including naphthalenyl chalcones, naphthalenyl flavones, naphthalenyl flavanones, 4,5-dihydro-1H-pyrazol-3-yl)naphthalen-2-ols, naphthalen-1-yl-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamides, and 4,5-dihydro-1H-pyrazol-3-yl)naphthalen-1-ol .
    • Results : The study found a correlation between the structural properties of the 35 synthetic polyphenols and their growth inhibitory effects on cisplatin-resistant A2780/Cis ovarian cancer cells .

Safety And Hazards

Naphthalene-2-carbothioamide is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is also suspected of causing cancer . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

Future Directions

Naphthalene derivatives have been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . They have been used in the construction of diverse bioactive heterocyclic scaffold . Future research could focus on the further exploitation of 2-naphthol for the rapid synthesis of versatile biologically relevant heterocycles .

properties

IUPAC Name

naphthalene-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NS/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGJZFKITDDUEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384159
Record name naphthalene-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthalene-2-carbothioamide

CAS RN

6967-89-1
Record name 6967-89-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20600
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name naphthalene-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of the above amide (10.0 g, 58 mmol) in dry tetrahydrofuran (250 ml) was added [2,4-bis-(4-methoxyphenyl)-1,3-dithia-2,4-diphosphenate-2,4-disulfide] (Lawesson's reagent) (16.5 g, 41 mmol) and the resulting mixture was stirred at room temperature for 48 h. The volatiles were evaporated in vacuo and the residue was dissolved in ethyl acetate (100 ml) and filtered through silicagel (100 ml) using ethyl acetate as eluent. The solvent was evaporated in vacuo and to the residue was added a mixture of ethyl acetate (25 ml) and heptane (25 ml). The precipitate was filtered off and washed with heptane (40 ml), dried in vacuo at 50° C. which afforded 9.0 g (83%) of naphthalene-2-carbothioic acid amide as a solid.
Name
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
2,4-bis-(4-methoxyphenyl)-1,3-dithia-2,4-diphosphenate-2,4-disulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
M Valipour, N Naderi, E Heidarli, F Shaki… - European Journal of …, 2021 - Elsevier
… Briefly, naphthalene-2-carbothioamide (B) was prepared in high yield by the reaction of naphthalene-2-carbonitrile (A) with ammonium sulfide in dimethylformamide (DMF). In the next …
Number of citations: 12 www.sciencedirect.com
V Spanò, A Attanzio, S Cascioferro, A Carbone… - Marine Drugs, 2016 - mdpi.com
… To a suspension of naphthalene-2-carbothioamide 17 (0.07 g, 0.4 mmol) in anhydrous ethanol (15.0 mL), the proper 3-bromo-acetyl-pyrrolo[2,3-b]pyridine 15a,b or 16a,b (0.4 mmol) …
Number of citations: 56 www.mdpi.com
M Wang, J Ma, H Wang, F Hu, B Sun, T Tan… - Organic & …, 2023 - pubs.rsc.org
… These reactions could also well tolerate [1,1′-biphenyl]-4-carbothioamide or naphthalene-2-carbothioamide, and the yields of thiazoles 3ma and 3na were 64% and 51%, …
Number of citations: 1 pubs.rsc.org
NA Colabufo, M Contino, M Cantore… - Bioorganic & medicinal …, 2013 - Elsevier
Substituted naphthalenyl derivatives bearing oxazole, or thiazole or furyl heteronuclei have been carried out as bioisosters of aryl-oxazoles and -thiazoles derivatives previously …
Number of citations: 31 www.sciencedirect.com
ZW Xi, Y He, LQ Liu, YC Wang… - The Journal of Organic …, 2023 - ACS Publications
… In addition, naphthalene-2-carbothioamide and thiophene-2-carbothioamide proceeded smoothly, leading to (E)-N-(1,2-diamino-2-thioxoethylidene)benzamides 4m and 4n in 74 and …
Number of citations: 1 pubs.acs.org
A Singh, D Malhotra, K Singh, R Chadha… - Journal of Molecular …, 2022 - Elsevier
Thiazole derivatives remains honored heterocycles in the field of medicinal chemistry. This scaffold has been proven as a universal motif that is present in numerous pharmacologically …
Number of citations: 18 www.sciencedirect.com
M Hagras, NS Abutaleb, AO Ali… - ACS infectious …, 2018 - ACS Publications
… The naphthylthiazole 2 was prepared as previously reported from the reaction between α-chloroacetylacetone and naphthalene-2-carbothioamide (18) and then allowed to react with N,…
Number of citations: 29 pubs.acs.org
M Hannoun - Al-Azhar Journal of Pharmaceutical Sciences, 2020 - journals.ekb.eg
… Naphthalene-2carbothioamide in absolute ethanol (15 mL) allowed to react with ethyl 2-chloro-3oxobutanoate under reflux for 4 hours. The resulting thiazole-5-carboxylate ethyl ester …
Number of citations: 5 journals.ekb.eg
MH Hannoun, M Hagras, A Kotb, AAMM El-Attar… - Bioorganic …, 2020 - Elsevier
… Naphthalene-2-carbothioamide in absolute ethanol (15 mL) allowed to react with ethyl 2-chloro-3-oxobutanoate under reflux for 4 h [25]. The possible mechanism of formation of 5 is …
Number of citations: 41 www.sciencedirect.com
KE Szabó, S Kun, A Mándi, T Kurtán, L Somsák - Molecules, 2017 - mdpi.com
… Prepared from compound 1 (0.50 g, 0.71 mmol) and naphthalene-2-carbothioamide (0.27 g, 1.42 mmol) according to general procedure I. Purified by column chromatography (1:4 …
Number of citations: 10 www.mdpi.com

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